Home > Products > Screening Compounds P68577 > Prulifloxacin-d8
Prulifloxacin-d8 - 1246819-37-3

Prulifloxacin-d8

Catalog Number: EVT-1442911
CAS Number: 1246819-37-3
Molecular Formula: C21H20FN3O6S
Molecular Weight: 469.513
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Prulifloxacin

    • Compound Description: Prulifloxacin is a fluoroquinolone antibiotic. It is the active metabolite of ulifloxacin. It is a broad-spectrum antibiotic, active against both Gram-positive and Gram-negative bacteria. Like other fluoroquinolones, it works by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. [] Prulifloxacin exhibits clinical efficacy and pathogen eradication. [] The drug is administered orally at a dosage of 600 mg once a day. []

    Ulifloxacin

    • Compound Description: Ulifloxacin is a prodrug that is rapidly metabolized to prulifloxacin in the body. []

    Gatifloxacin

    • Compound Description: Gatifloxacin is a synthetic fluoroquinolone antibiotic, acting against both Gram-positive and Gram-negative bacteria. []

    Balofloxacin

    • Compound Description: Balofloxacin is a fluoroquinolone antibiotic. [] Balofloxacin and prulifloxacin possess antioxidant properties. []

    Levofloxacin

    • Compound Description: Levofloxacin is a fluoroquinolone antibiotic used to treat bacterial infections, including respiratory tract infections. []

Classification
  • Type: Antibiotic
  • Class: Fluoroquinolone
  • Substituent: Deuterated (d8)
Synthesis Analysis

The synthesis of prulifloxacin-d8 involves deuteration processes applied to the parent compound or its precursors. The general steps for synthesizing prulifloxacin-d8 include:

  1. Deuteration of Precursors: Utilizing deuterated reagents during the synthesis of prulifloxacin to incorporate deuterium into specific positions of the molecule.
  2. Chemical Reactions: Following standard synthetic routes for fluoroquinolones, including cyclization and functional group modifications.
  3. Purification: Employing techniques such as high-performance liquid chromatography to achieve high purity suitable for research applications.

The synthesis pathway ensures that the deuterium atoms replace specific hydrogen atoms without altering the biological activity of the compound significantly.

Molecular Structure Analysis

Prulifloxacin-d8 shares structural similarities with other fluoroquinolone antibiotics but has unique features due to its deuteration. The structural formula can be represented as follows:

Prulifloxacin d8 C21H20D8N3O6S\text{Prulifloxacin d8 }C_{21}H_{20}D_{8}N_{3}O_{6}S

Structural Data

  • Molecular Weight: Approximately 401.56 g/mol
  • Key Functional Groups:
    • Fluoro substituent
    • Carboxylic acid group
    • Amine groups

The presence of deuterium alters the mass spectrum profile, making it valuable for tracing metabolic pathways in experimental studies.

Chemical Reactions Analysis

Prulifloxacin-d8 undergoes several chemical transformations, particularly in biological systems where it is metabolized into ulifloxacin. The primary reaction involves hydrolysis by esterases, leading to the release of the active antibiotic form. Key reactions include:

  1. Hydrolysis: Ester bond cleavage by esterases.
  2. Metabolism: Conversion into ulifloxacin through enzymatic processes.

The metabolic pathway can be summarized as follows:

Prulifloxacin d8EsterasesUlifloxacin\text{Prulifloxacin d8}\xrightarrow{\text{Esterases}}\text{Ulifloxacin}

This transformation is crucial for its antibacterial activity and involves detailed studies to understand how deuteration affects these reactions.

Mechanism of Action

Prulifloxacin exhibits its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. The mechanism can be described as follows:

  1. Binding: Prulifloxacin-d8 binds to the active sites of DNA gyrase and topoisomerase IV.
  2. Inhibition: This binding prevents the enzymes from performing their functions, leading to disruption in DNA replication.
  3. Resulting Effect: Bacterial cell division is halted, resulting in bactericidal activity.

Studies indicate that prulifloxacin has a broad spectrum of activity against various gram-positive and gram-negative bacteria due to this mechanism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light.
  • pH Range: Optimal activity often observed within a specific pH range typical for fluoroquinolones.

Relevant Data

  • The isotopic labeling with deuterium enhances detection capabilities in mass spectrometry analyses, allowing researchers to trace metabolic pathways more effectively without altering biological activity.
Applications

Prulifloxacin-d8 serves primarily in pharmacokinetic studies and drug metabolism research. Its applications include:

  • Metabolic Pathway Tracing: Due to its unique isotopic labeling, it allows researchers to trace how prulifloxacin is metabolized in biological systems.
  • Drug Interaction Studies: Understanding potential interactions with other drugs through detailed pharmacokinetic profiling.
  • Antibiotic Research: Investigating the efficacy and safety profiles of prulifloxacin compared to other fluoroquinolones.

Research on prulifloxacin-d8 has highlighted important interactions that are critical for optimizing therapeutic regimens and understanding drug-drug interactions.

Chemical Identity and Structural Analysis of Prulifloxacin-d8

Structural Elucidation and Isotopic Labeling Techniques

Prulifloxacin-d8 is a selectively deuterated analogue of the broad-spectrum fluoroquinolone antibiotic prulifloxacin (C₂₁H₂₀FN₃O₆S), where eight hydrogen atoms at metabolically vulnerable positions are replaced with deuterium (²H or D). This isotopic substitution employs the "deuterium switch" strategy—a technique validated by FDA-approved deuterated drugs like deutetrabenazine [3]. The molecular formula thus becomes C₂₁H₁₂D₈FN₃O₆S, with a theoretical molecular weight of 469.54 g/mol (versus 461.46 g/mol for non-deuterated prulifloxacin) [1] [4]. Deuterium incorporation typically targets positions adjacent to metabolic hotspots, such as alkyl groups on the piperazine ring or methyl groups prone to oxidative metabolism. This is achieved through synthetic routes involving deuterated building blocks (e.g., D₃C- or D₂N-reagents) under controlled catalytic conditions to ensure isotopic purity >99% [3].

Table 1: Key Deuteration Sites in Prulifloxacin-d8

Position in StructureChemical EnvironmentPurpose of Deuteration
Piperazine methyl groups-N-CH₃ → -N-CD₃Block N-demethylation metabolism
Ethyl group substituents-CH₂-CH₃ → -CD₂-CD₃Inhibit hydroxylation/oxidation
Aromatic positionsC-H → C-D (selective)Stabilize against ring oxidation

Spectroscopic Characterization (NMR, IR, MS)

Mass Spectrometry (MS):Prulifloxacin-d8 exhibits a distinct molecular ion pattern with an m/z shift of +8 compared to prulifloxacin. High-resolution MS shows [M+H]⁺ at m/z 470.55 (vs. 462.46 for prulifloxacin), confirming deuterium incorporation. Fragmentation patterns reveal diagnostic ions: for example, cleavage of the piperazine moiety yields CD₂N⁺ (m/z 46) instead of CH₂N⁺ (m/z 44), directly verifying deuteration sites [3].

Nuclear Magnetic Resonance (NMR):¹H-NMR spectra of prulifloxacin-d8 display attenuated or absent proton signals at deuterated positions. Adjacent protons may exhibit altered coupling patterns due to deuterium's spin of 1. For instance:

  • The methyl singlet of the piperazine -N-CH₃ (δ 2.8–3.0 ppm) disappears, replaced by a residual solvent peak.
  • ¹³C-NMR shows characteristic triplet signals (via ²J₅ coupling) at deuterated carbons (e.g., -N-CD₃ at δ ~40 ppm, J₅ ~20 Hz) [3].

Infrared Spectroscopy (IR):The C-D stretching vibrations appear as distinct peaks between 2000–2300 cm⁻¹, absent in non-deuterated prulifloxacin. Key shifts include:

  • C-D aliphatic stretch: 2100–2200 cm⁻¹ (medium intensity)
  • Reduced C-H stretch intensity at 2850–2960 cm⁻¹, correlating with deuteration efficiency [3].

Table 2: Spectroscopic Signatures of Prulifloxacin-d8 vs. Prulifloxacin

TechniquePrulifloxacin SignalPrulifloxacin-d8 SignalInterpretation
MS[M+H]⁺ m/z 462.46[M+H]⁺ m/z 470.55+8 Da mass shift
¹H-NMR-N-CH₃ singlet (δ 2.95 ppm)Signal absence at δ 2.95 ppmDeuteration at methyl groups
¹³C-NMR-N-CH₃ (δ 45.1 ppm)Triplet at δ 45.1 ppm (J₅ ~20 Hz)Coupling to deuterium
IRC-H stretch: 2960 cm⁻¹C-D stretch: 2180 cm⁻¹Isotopic bond vibration shift

Comparative Analysis with Non-Deuterated Prulifloxacin

Metabolic Stability:Deuteration significantly reduces hepatic oxidative metabolism via the deuterium kinetic isotope effect (DKIE). The C-D bond cleavage requires higher activation energy than C-H (difference: 1.2–1.5 kcal/mol), slowing reactions catalyzed by cytochrome P450 enzymes [3]. In vitro studies show prulifloxacin-d8 has a 2–3 fold lower intrinsic clearance than prulifloxacin, particularly inhibiting N-demethylation and piperazine ring oxidation—major metabolic pathways for fluoroquinolones [3] [6].

Physicochemical Properties:While deuterium subtly alters lipophilicity (ΔlogP = -0.048 for eight D-atoms), aqueous solubility remains comparable. Key differences include:

  • pKa shifts: Deuterated amines exhibit pKa values ~0.1–0.3 units higher due to hyperconjugation effects.
  • Crystal packing: Slight changes in bond lengths (C-D: 1.09 Å vs. C-H: 1.10 Å) may influence solid-state stability [3].

Biological Activity Preservation:Prulifloxacin-d8 retains the antibacterial profile of prulifloxacin, as deuterium does not alter the pharmacophore (quinolone core). Its active metabolite, ulifloxacin-d8, shows equivalent in vitro potency against Gram-negative bacteria like Escherichia coli (MIC₉₀: 0.25 μg/ml) and Pseudomonas aeruginosa (MIC₉₀: 1 μg/ml) [5] [6]. Enhanced metabolic stability may prolong systemic exposure, potentially improving efficacy without modifying the antimicrobial mechanism [3] [6].

Table 3: Key Comparative Properties of Prulifloxacin-d8 and Prulifloxacin

Properties

CAS Number

1246819-37-3

Product Name

Prulifloxacin-d8

IUPAC Name

6-fluoro-1-methyl-7-[2,2,3,3,5,5,6,6-octadeuterio-4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid

Molecular Formula

C21H20FN3O6S

Molecular Weight

469.513

InChI

InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)/i3D2,4D2,5D2,6D2

InChI Key

PWNMXPDKBYZCOO-SQUIKQQTSA-N

SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C

Synonyms

6-Fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-(piperazinyl-d8)]-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid; NM 441-d8; Quisnon-d8; Sword-d8;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.